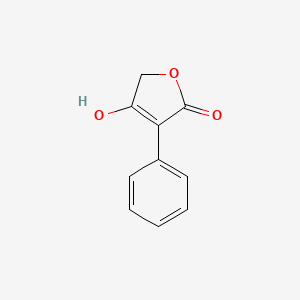

4-Hydroxy-3-phenyl-2(5H)-furanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTGRWGPYLECRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715923 | |

| Record name | 4-Hydroxy-3-phenylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23782-85-6 | |

| Record name | 4-Hydroxy-3-phenylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core of Therapeutic Potential: A Technical Guide to 4-Hydroxy-3-phenyl-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the 4-Hydroxy-3-phenyl-2(5H)-furanone scaffold, a core moiety in a class of compounds with significant therapeutic interest. While the specific discovery and isolation of the parent compound are not extensively detailed in seminal literature, the synthesis and biological evaluation of its derivatives have been a focal point of medicinal chemistry research, leading to the development of notable pharmaceutical agents. This guide will delve into the synthetic methodologies, quantitative data from key experiments, and the biological pathways modulated by this important chemical entity.

Synthetic Approaches to the 3-Phenyl-2(5H)-furanone Core

The synthesis of this compound and its analogs is a well-established area of organic chemistry. Various synthetic strategies have been employed to construct this heterocyclic system. A common and effective method involves the cyclization of precursor molecules that contain the requisite phenyl and furanone fragments.

For instance, a general approach to synthesizing 4,5-diaryl-3-hydroxy-2(5H)-furanones has been described, which can be adapted for the synthesis of the core compound.[1] This often involves the reaction of a phenyl-substituted starting material with a reagent that provides the furanone ring.

A notable example of a drug molecule containing a modified 3-phenyl-2(5H)-furanone core is Rofecoxib, chemically known as 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone.[2][3][4][5] The development of Rofecoxib spurred significant research into the synthesis of related structures.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of a 3-phenyl-2(5H)-furanone derivative, based on common synthetic routes described in the literature.

Synthesis of 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone (Rofecoxib)

A key synthetic route to Rofecoxib and related compounds involves the reaction of a substituted phenylacetic acid derivative with a suitable reagent to form the furanone ring.

Quantitative Data from Synthesis and Biological Assays

The following tables summarize quantitative data from the synthesis and biological evaluation of this compound derivatives.

Table 1: Synthesis Yields of Selected 3-Phenyl-2(5H)-furanone Derivatives

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 4,5-diaryl-3-hydroxy-2(5H)-furanones | Varies | Varies | Not Specified | [1] |

| Rofecoxib | Phenylacetic acid derivative, 4-(methylsulfonyl)phenyl derivative | Multi-step synthesis | Not Specified | [4] |

Table 2: Biological Activity of Rofecoxib

| Assay | Target | IC50 | Cell Line | Reference |

| COX-2 Inhibition | Cyclooxygenase-2 | 18 ± 7 nM | Chinese hamster ovary cells expressing human COX-2 | [3] |

| COX-1 Inhibition | Cyclooxygenase-1 | >15 µM | Chinese hamster ovary cells expressing human COX-1 | [3] |

| PGE2 Production Inhibition | COX-2 | 526 ± 10 nM | Human osteosarcoma cells | [3] |

Biological Activity and Signaling Pathways

Derivatives of this compound are most famously known for their activity as selective inhibitors of cyclooxygenase-2 (COX-2).[2][6] COX-2 is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical feature of these compounds, as COX-1 is involved in maintaining the integrity of the gastrointestinal lining. Inhibition of COX-1 is associated with the gastrointestinal side effects of non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]

Signaling Pathway of COX-2 Inhibition

The diagram below illustrates the mechanism of action of this compound derivatives as COX-2 inhibitors.

Caption: COX-2 Inhibition by this compound Derivatives.

Experimental Workflow for Evaluating COX-2 Inhibition

The following workflow outlines a typical experimental procedure to assess the COX-2 inhibitory activity of a test compound.

Caption: Experimental Workflow for COX-2 Inhibition Assay.

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry, particularly in the development of anti-inflammatory agents. The extensive research into its derivatives, highlighted by the discovery of Rofecoxib, has provided valuable insights into the synthesis, structure-activity relationships, and biological mechanisms of this class of compounds. Further exploration of this scaffold holds promise for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Scholars@Duke publication: Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. [scholars.duke.edu]

- 6. Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Hydroxy-3-phenyl-2(5H)-furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 4-Hydroxy-3-phenyl-2(5H)-furanone. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of furanone derivatives.

Introduction

This compound belongs to the furanone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the spectroscopic properties of this molecule is crucial for its unambiguous identification, purity assessment, and structural elucidation during synthesis and subsequent studies. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data of closely related furanone derivatives and general principles of spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.40 - 7.20 | m | 5H | Phenyl-H | - |

| ~4.80 | s | 2H | C₅-H₂ | - |

| ~5.50 | br s | 1H | O₄-H | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C₂ (C=O) |

| ~165 | C₄ (C-OH) |

| ~130 | Phenyl C (quaternary) |

| ~129.5 | Phenyl C-H |

| ~128.8 | Phenyl C-H |

| ~128.5 | Phenyl C-H |

| ~115 | C₃ |

| ~70 | C₅ |

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2900 | Weak | C-H stretch (aliphatic CH₂) |

| ~1750 | Strong | C=O stretch (lactone) |

| ~1650 | Medium | C=C stretch (furanone ring) |

| 1600, 1490, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1200 | Medium | C-O stretch (lactone) |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 176 | [M]⁺ (Molecular Ion) |

| 148 | [M - CO]⁺ |

| 118 | [M - CO - H₂O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for the spectroscopic analysis of furanone derivatives.

NMR Spectroscopy

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for data acquisition. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The fragmentation pattern is analyzed to determine the molecular weight and deduce the structure of the compound.

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway of this compound in Mass Spectrometry.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. The predicted data and general experimental protocols are intended to aid researchers in the identification and characterization of this and related furanone derivatives. It is important to note that the presented spectral data are predictive and should be confirmed by experimental analysis upon synthesis and purification of the compound.

Physical and chemical properties of 4-Hydroxy-3-phenyl-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-phenyl-2(5H)-furanone is a heterocyclic organic compound belonging to the furanone family. This class of compounds has garnered significant interest in the scientific community due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for the synthesis of related compounds, and an exploration of the biological activities and associated signaling pathways of the broader 3-phenyl-2(5H)-furanone scaffold. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes the key known and calculated properties. Further experimental validation is recommended for critical applications.

| Property | Value | Source |

| CAS Number | 23782-85-6 | [Internal Database] |

| Molecular Formula | C₁₀H₈O₃ | [Calculated] |

| Molecular Weight | 176.17 g/mol | [Calculated] |

| Melting Point | 263-265 °C | [Internal Database] |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in the surveyed literature. Researchers are advised to perform full spectral characterization upon synthesis of the compound.

Experimental Protocols: Synthesis of Phenyl-Substituted Furanones

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, the synthesis of structurally similar compounds provides a strategic blueprint. The following is a representative protocol for the synthesis of a related compound, 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone, which can be adapted by those skilled in the art.

Synthesis of 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone

This synthesis involves the reduction of a precursor, 4-hydroxymethyl-5-hydroxy-5-methyl-3-phenyl-2-furanone.

Materials:

-

4-hydroxymethyl-5-hydroxy-5-methyl-3-phenyl-2-furanone

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethylene glycol dimethyl ether

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Hexane

-

Argon gas

Procedure:

-

A suspension of sodium borohydride (3.88 mmol) in anhydrous ethylene glycol dimethyl ether (20 mL) is prepared in a flask under an argon atmosphere and cooled to 0°C.

-

A solution of 4-hydroxymethyl-5-hydroxy-5-methyl-3-phenyl-2-furanone in ethylene glycol dimethyl ether (20 mL) is added dropwise to the cooled suspension.

-

The reaction mixture is stirred for 3 hours at 0°C.

-

The reaction is then acidified to a pH of 2 with 6N HCl.

-

The mixture is warmed to ambient temperature and stirred for an additional hour.

-

The solution is concentrated to a volume of approximately 10 mL.

-

The organic components are extracted with ethyl acetate.

-

The combined organic fractions are washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

The organic layer is dried over magnesium sulfate.

-

The solvent is evaporated to yield a crude oil.

-

The final product is purified by flash chromatography on a silica gel column using a 30% ethyl acetate/hexane eluent.

Experimental Workflow Diagram:

Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of 3-phenyl-2(5H)-furanone and 4,5-diaryl-3-hydroxy-2(5H)-furanone derivatives has been investigated for various pharmacological activities.

Anti-inflammatory Activity: Several studies have indicated that furanone derivatives possess anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, particularly COX-2, are key mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins. By inhibiting COX-2, these compounds can effectively reduce inflammation. The anti-inflammatory potential of some furanone derivatives has been shown to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).

Antioxidant Activity: The presence of a hydroxyl group on the furanone ring is a key structural feature that can confer antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The antioxidant capacity of 4,5-diaryl-3-hydroxy-2(5H)-furanones has been demonstrated in various assays, including DPPH radical scavenging and inhibition of lipid peroxidation.[1]

Potential Signaling Pathway: COX Inhibition

The primary proposed mechanism for the anti-inflammatory action of many furanone derivatives is the inhibition of the cyclooxygenase pathway.

References

Biological Activity Screening of 4-Hydroxy-3-phenyl-2(5H)-furanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 4-hydroxy-3-phenyl-2(5H)-furanone derivatives. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visualizations of key biological pathways.

Introduction

The 2(5H)-furanone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Among these, this compound derivatives have emerged as a particularly interesting class of molecules. The presence of the hydroxyl group at the 4-position and the phenyl ring at the 3-position, along with the lactone moiety, confers unique physicochemical properties that translate into a diverse pharmacological profile. These derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents, making them attractive candidates for further investigation and development. This guide will delve into the key biological activities of these compounds, providing the necessary technical details to facilitate their study.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data from various biological screenings of this compound derivatives and related furanone compounds. This data is compiled from multiple studies to provide a comparative overview of their potency.

Table 1: Antimicrobial Activity of Furanone Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) | Staphylococcus aureus | 10 | 40 | [1] |

| F105 | Methicillin-Resistant S. aureus (MRSA) | 10-20 | - | [1] |

| F131 (l-borneol derivative) | S. aureus | 8-16 (MBPC) | - | [2] |

| F131 | Candida albicans | 8-16 (MBPC) | - | [2] |

| Halogenated furanones | Escherichia coli | Growth not affected, inhibits biofilm | - | [3] |

| Chlorine-containing furanones | Gram-positive/negative bacteria | 150-600 (rich broth), 0.75 (minimal glucose) | - | [4][5] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration; MBPC: Minimal Biofilm-Preventing Concentration.

Table 2: Anticancer Activity of Furanone Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Activity | Reference |

| 4,5-diaryl-3-hydroxy-2(5H)-furanones | PC3 (Prostate Cancer) | - | Anti-proliferative | [6] |

| Bis-2(5H)-furanone derivative (4e) | C6 (Glioma) | 12.1 | Inhibitory activity | [7] |

| Furanone-based hybrid (13b) | 48 NCI cell lines | 2.17-9.60 (GI50) | Broad-spectrum antiproliferative | [8] |

| 4,5-diarylfuran-3(2H)-one (F-derivative) | MCF-7 (Breast Cancer) | 10 | Cytotoxic | [9] |

| 4,5-diarylfuran-3(2H)-one (F-derivative) | HSC-3 (Squamous Cell Carcinoma) | 7.5 | Cytotoxic | [9] |

IC50: Half-maximal Inhibitory Concentration; GI50: 50% Growth Inhibition.

Table 3: Anti-inflammatory and Antioxidant Activity of Furanone Derivatives

| Compound/Derivative | Assay | IC50 | Reference |

| 4,5-diaryl-3-hydroxy-2(5H)-furanone (5g) | DPPH radical scavenging | 10.3 µM | [10] |

| 4,5-diaryl-3-hydroxy-2(5H)-furanone (5g) | Superoxide anion quenching | 0.187 mM | [10] |

| 4,5-diaryl-3-hydroxy-2(5H)-furanone (5g) | Lipid peroxidation inhibition | 0.129 mM | [10] |

| 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone (1f) | COX-2 Inhibition | Comparable to rofecoxib | [11] |

| 4,5-diarylfuran-3(2H)-one (F-derivative) | COX-1 Inhibition | 2.8 µM | [9] |

DPPH: 2,2-diphenyl-1-picrylhydrazyl; COX: Cyclooxygenase.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological screening of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of 4-aryl-substituted 2(5H)-furanones involves the reaction of diethylphosphono acetic acid with phenacyl bromides, followed by an intramolecular Horner–Emmons-type cyclization.[12]

Materials:

-

Diethylphosphono acetic acid

-

Substituted phenacyl bromides

-

Base (e.g., Diazabicycloundec-7-ene - DBU)

-

Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

Dissolve diethylphosphono acetic acid and the substituted phenacyl bromide in THF.

-

Add the base (DBU) to the solution at room temperature and stir.

-

The reaction proceeds through the formation of a phosphonate ester intermediate.

-

An intramolecular Horner–Emmons cyclization occurs in situ to yield the 4-aryl-substituted 2(5H)-furanone.

-

The product can be purified by crystallization or column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the furanone derivatives.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Furanone derivative stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the furanone derivative in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, C6)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Furanone derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the furanone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Anti-inflammatory Activity (COX Inhibition Assay)

This assay measures the ability of the furanone derivatives to inhibit the cyclooxygenase (COX) enzymes.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Furanone derivative

-

Assay buffer

-

Detection system (e.g., colorimetric or fluorometric probe)

Procedure:

-

Pre-incubate the COX enzyme with the furanone derivative at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method.

-

Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2 to assess selectivity.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the furanone derivatives to scavenge the stable free radical DPPH.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Furanone derivative solution

-

Methanol

-

96-well plate or spectrophotometer cuvettes

Procedure:

-

Mix the furanone derivative solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (around 517 nm).

-

A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the biological screening of this compound derivatives.

Caption: General synthesis workflow for 4-aryl-2(5H)-furanones.

References

- 1. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. Antimicrobial Properties of Natural Furanones [bio-protocol.org]

- 4. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idosi.org [idosi.org]

- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Antioxidant Potential of 4-Hydroxy-3-phenyl-2(5H)-furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furanone core is a key pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antioxidant effects. The presence of a hydroxyl group at the 4-position, in conjugation with the lactone carbonyl, is anticipated to confer significant radical scavenging properties to these molecules.

Quantitative Antioxidant Activity of Structurally Related Furanones

To provide a quantitative perspective, the following table summarizes the in vitro antioxidant activities of a series of novel 4,5-diaryl-3-hydroxy-2(5H)-furanones. These compounds share the core 4-hydroxy-2(5H)-furanone structure with the target molecule, with variations in the phenyl substitutions at the 5-position. The data presented here is extracted from a study on these derivatives and serves as a valuable reference for estimating the potential of 4-Hydroxy-3-phenyl-2(5H)-furanone.[1]

One of the most potent compounds identified in the series, compound 5g , which has a 2,3-dihydroxyphenyl substituent at the 5-position, demonstrated significant antioxidant capabilities across multiple assays.[1]

| Antioxidant Assay | IC50 Value (Compound 5g) | Standard |

| DPPH Radical Scavenging | 10.3 µM | Not Specified |

| Superoxide Anion Quenching | 0.187 mM | Not Specified |

| Lipid Peroxidation Inhibition | 0.129 mM | Not Specified |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized procedures widely used in the evaluation of antioxidant compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer (capable of measuring absorbance at 517 nm)

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Test Compound Solutions: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.

-

For the blank, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

For the control, mix 100 µL of the test compound solution with 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_blank is the absorbance of the DPPH solution without the test compound.

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

A_control is the absorbance of the test compound solution without DPPH.

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS

-

Potassium persulfate

-

Methanol (or Ethanol)

-

Phosphate Buffered Saline (PBS)

-

Test compound

-

Positive control (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer (capable of measuring absorbance at 734 nm)

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add a small volume (e.g., 10 µL) of the test compound solution at various concentrations to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

-

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated as:

Where:

-

A_control is the absorbance of the ABTS•+ solution without the test compound.

-

A_sample is the absorbance of the ABTS•+ solution with the test compound.

The IC50 value is determined from the dose-response curve.

-

Superoxide Anion Radical Scavenging Assay

This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in situ. Antioxidants compete for the superoxide radicals, thereby inhibiting the formation of the colored formazan product.

Materials:

-

Nitroblue tetrazolium (NBT)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Phenazine methosulfate (PMS)

-

Tris-HCl buffer

-

Test compound

-

Positive control

-

Spectrophotometer (capable of measuring absorbance at 560 nm)

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, NBT solution, and NADH solution in a suitable buffer (e.g., Tris-HCl).

-

Initiation: Start the reaction by adding PMS to the mixture. PMS facilitates the generation of superoxide radicals from NADH.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).

-

Measurement: Measure the absorbance of the formazan product at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated using the formula:

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological membrane model like liposomes or by inducing peroxidation in a lipid-rich substrate. The extent of peroxidation can be measured by quantifying byproducts like malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) method.

Materials:

-

Lipid source (e.g., linoleic acid, lecithin)

-

Peroxidation initiator (e.g., AAPH, FeSO4/ascorbic acid)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Test compound

-

Positive control (e.g., BHT, Vitamin E)

-

Spectrophotometer (capable of measuring absorbance at 532 nm)

Procedure:

-

Induction of Peroxidation: Prepare an emulsion of the lipid substrate and incubate it with a pro-oxidant to initiate lipid peroxidation, in the presence and absence of the test compound at various concentrations.

-

TBARS Reaction:

-

Stop the peroxidation reaction by adding a solution of TCA.

-

Add TBA solution to the mixture and heat at 95°C for a specified time (e.g., 30 minutes) to allow the formation of the MDA-TBA adduct.

-

-

Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated as:

Where:

-

A_control is the absorbance of the peroxidized sample without the antioxidant.

-

A_sample is the absorbance of the peroxidized sample with the antioxidant.

The IC50 value is determined from the dose-response curve.

-

Visualizations

Experimental Workflows

References

A Technical Guide to the Preliminary Anti-inflammatory Studies of 4-Hydroxy-3-phenyl-2(5H)-furanone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune response, chronic or unresolved inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. A key pathway in the inflammatory cascade involves the cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid into pro-inflammatory prostaglandins. The discovery of two distinct isoforms, a constitutive COX-1 and an inducible COX-2, has paved the way for the development of selective COX-2 inhibitors to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The 2(5H)-furanone scaffold has emerged as a significant pharmacophore in the design of anti-inflammatory agents. This technical guide provides an in-depth review of the preliminary anti-inflammatory studies of 4-Hydroxy-3-phenyl-2(5H)-furanone and its structurally related derivatives, with a particular focus on the well-characterized selective COX-2 inhibitor, Rofecoxib [4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone]. We will detail the molecular mechanisms, present quantitative data from key in vitro and in vivo experiments, and outline the associated experimental protocols.

Molecular Mechanisms and Signaling Pathways

The anti-inflammatory activity of 3-phenyl-2(5H)-furanone derivatives is primarily attributed to their ability to interfere with key inflammatory signaling pathways. The principal mechanism is the inhibition of the COX-2 enzyme, but evidence also suggests modulation of upstream pathways like NF-κB.

Inhibition of the Arachidonic Acid Cascade

The most direct anti-inflammatory action of this compound class is the inhibition of prostaglandin synthesis. Upon cell stimulation by inflammatory signals, arachidonic acid is released from the cell membrane and is metabolized by COX enzymes into prostaglandins, which are potent mediators of pain, fever, and inflammation. Furanone derivatives, notably Rofecoxib, selectively bind to and inhibit the COX-2 isoform.[1][2]

Caption: The Arachidonic Acid Cascade and Site of COX-2 Inhibition.

Modulation of the NF-κB Signaling Pathway

The expression of the COX-2 enzyme and other pro-inflammatory mediators like TNF-α is largely regulated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (e.g., lipopolysaccharide, LPS) trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some furanone derivatives may exert anti-inflammatory effects by inhibiting this upstream pathway, thereby reducing the expression of COX-2 and other inflammatory proteins.[4]

References

- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. [scholars.duke.edu]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxy-3-phenyl-2(5H)-furanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxy-3-phenyl-2(5H)-furanone scaffold is a core structural motif found in a variety of biologically active compounds. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, its structural analogs, particularly those with aryl substitutions at the 4-position, have been the subject of intensive investigation. This technical guide will explore the primary mechanism of action associated with this class of compounds: the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. The guide will draw heavily on the well-documented pharmacology of Rofecoxib [4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], a prominent derivative, to elucidate the core mechanism. Furthermore, other potential biological activities of the broader 2(5H)-furanone class, such as antioxidant and antiproliferative effects, will be discussed.

Primary Mechanism of Action: Selective COX-2 Inhibition

The most well-characterized mechanism of action for 4-aryl-3-phenyl-2(5H)-furanone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1] This distinction forms the basis for the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1][3]

The selectivity of 4-aryl-3-phenyl-2(5H)-furanone derivatives for COX-2 is attributed to the structural differences between the active sites of the two enzyme isoforms. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The bulky aryl substituent at the 4-position of the furanone ring is thought to bind within this side pocket, leading to a potent and selective inhibition of COX-2.[2]

The inhibition of COX-2 by 4-aryl-3-phenyl-2(5H)-furanone derivatives interrupts the inflammatory cascade. The following diagram illustrates the signaling pathway.

Quantitative Data on COX Inhibition

The following tables summarize the in vitro inhibitory activities of Rofecoxib and other relevant compounds against COX-1 and COX-2. This data is crucial for understanding the potency and selectivity of this class of molecules.

Table 1: In Vitro Inhibition of Purified Human COX Enzymes

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Rofecoxib | 26 | 0.34 | ~76 | [1] |

Note: The IC₅₀ for Rofecoxib against COX-1 was determined at a low substrate concentration (0.1 µM arachidonic acid).

Table 2: Inhibition of COX in Human Whole Blood Assays

| Compound | COX-1 IC₅₀ (µM) (Thromboxane B₂ synthesis) | COX-2 IC₅₀ (µM) (LPS-induced PGE₂ synthesis) | Selectivity Index (COX-1/COX-2) | Reference |

| Rofecoxib | 18.8 ± 0.9 | 0.53 ± 0.02 | 35.5 | [1] |

| Indomethacin | 0.4 (approx.) | 0.4 (approx.) | 1 | [1] |

| Diclofenac | 3 (approx.) | 3 (approx.) | 1 | [1] |

| Meloxicam | 2 (approx.) | 3 (approx.) | 0.67 | [1] |

| Celecoxib | 6.6 (approx.) | 6.6 (approx.) | 1 | [1] |

Other Potential Biological Activities

While COX-2 inhibition is the most prominent mechanism, research on various 2(5H)-furanone derivatives has suggested other potential biological activities.

-

Antioxidant Activity : Some 4,5-diaryl-3-hydroxy-2(5H)-furanones have demonstrated potent antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation.[4]

-

Antiproliferative and Anticancer Activity : Certain bis-2(5H)-furanone derivatives have been shown to exhibit inhibitory activity against cancer cell lines, with proposed mechanisms including cell cycle arrest.[5]

-

Anti-HIV Activity : Inhibition of HIV-1 integrase has been reported for some 4,5-diaryl-3-hydroxy-2(5H)-furanone derivatives.[5]

-

Antimicrobial Activity : The 2(5H)-furanone scaffold is found in compounds with antimicrobial and biofilm-preventing properties.[6]

It is important to note that these activities have been observed in various derivatives of the 2(5H)-furanone core and may not all be applicable to this compound itself. Further research is needed to fully elucidate the pharmacological profile of this specific compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the COX-inhibitory activity of 4-aryl-3-phenyl-2(5H)-furanone derivatives.

This assay determines the direct inhibitory effect of a compound on the purified COX-1 and COX-2 enzymes.

-

Enzyme Source : Purified recombinant human COX-1 and COX-2 enzymes.

-

Substrate : Arachidonic acid.

-

Assay Principle : The activity of the COX enzyme is measured by monitoring the consumption of oxygen during the conversion of arachidonic acid to PGG₂ using an oxygen electrode.

-

Procedure :

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the purified enzyme in a reaction buffer at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by the addition of arachidonic acid.

-

The rate of oxygen consumption is recorded over time.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a vehicle control.

-

IC₅₀ values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

-

This ex vivo assay provides a more physiologically relevant measure of COX inhibition in a complex biological matrix.

-

COX-1 Activity Measurement (Thromboxane B₂ Synthesis) :

-

Fresh human blood is collected into tubes without anticoagulant.

-

Aliquots of blood are incubated with various concentrations of the test compound or vehicle.

-

The blood is allowed to clot at 37°C for a specific time (e.g., 60 minutes), during which platelets are activated and produce thromboxane A₂ (which is rapidly hydrolyzed to the stable thromboxane B₂).

-

The reaction is stopped by placing the tubes on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.

-

Plasma is separated by centrifugation.

-

The concentration of thromboxane B₂ in the plasma is quantified using a specific immunoassay (e.g., ELISA).

-

IC₅₀ values are calculated based on the dose-dependent inhibition of thromboxane B₂ production.

-

-

COX-2 Activity Measurement (LPS-induced PGE₂ Synthesis) :

-

Fresh human blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Aliquots of blood are incubated with various concentrations of the test compound or vehicle.

-

Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.

-

The samples are incubated at 37°C for a prolonged period (e.g., 24 hours) to allow for COX-2 induction and PGE₂ production.

-

Plasma is separated by centrifugation.

-

The concentration of PGE₂ in the plasma is quantified using a specific immunoassay (e.g., ELISA).

-

IC₅₀ values are calculated based on the dose-dependent inhibition of PGE₂ production.

-

The following diagram outlines the general workflow for evaluating the COX-inhibitory properties of a test compound.

Conclusion

The this compound core is a key pharmacophore, with its derivatives demonstrating significant biological activity, most notably as selective inhibitors of COX-2. While direct experimental data for the parent compound is scarce, the extensive research on its 4-aryl analogs, such as Rofecoxib, provides a robust framework for understanding its likely mechanism of action. The selective inhibition of COX-2 by this class of compounds holds therapeutic promise for the treatment of inflammatory conditions with a potentially improved safety profile compared to traditional NSAIDs. Further investigation into the specific biological activities of this compound is warranted to fully explore its therapeutic potential and to delineate its complete pharmacological profile, including its potential antioxidant and antiproliferative effects.

References

- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The discovery of rofecoxib, [MK 966, VIOXX®,... [experts.mcmaster.ca]

- 4. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(5H)-furanone scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic compounds. This technical guide focuses on 4-hydroxy-3-phenyl-2(5H)-furanone, a representative member of this class, and its related analogues. While specific data for the title compound is limited, this document consolidates available information on its synthesis, potential biological activities, and mechanisms of action by drawing parallels with structurally similar furanones. This guide provides a comprehensive overview for researchers interested in the therapeutic potential of this chemical class, offering detailed experimental protocols and conceptual frameworks for future investigation.

Introduction

The 2(5H)-furanone ring system is a core structural feature in a wide array of pharmacologically significant molecules, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1] The substitution pattern on the furanone ring plays a crucial role in determining the specific biological effects. The presence of a phenyl group at the 3-position and a hydroxyl group at the 4-position, as seen in this compound, suggests the potential for significant biological activity, particularly in the realm of anti-inflammatory and antioxidant applications. A notable example of a biologically active 3-phenyl-2(5H)-furanone derivative is Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[2] This guide will explore the chemistry and pharmacology of this compound and its congeners, providing a foundation for further research and development.

Synthesis of this compound and Related Furanones

Proposed Synthetic Pathway

A potential synthesis of this compound could be adapted from the synthesis of 4-hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone.[3] The proposed route would involve the reaction of phenylacetic acid with glyoxal in the presence of a suitable base to facilitate a condensation reaction, followed by an intramolecular cyclization and dehydration to yield the target furanone.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Procedure for Furanone Synthesis

The following is a generalized protocol adapted from the synthesis of related furanones and should be optimized for the specific synthesis of this compound.

Materials:

-

Phenylacetic acid

-

Glyoxal (40% aqueous solution)

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve phenylacetic acid (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol.

-

To this mixture, add glyoxal (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Acidify the reaction mixture to pH 2 with 2M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure this compound.

Biological Activities and Mechanism of Action

Direct experimental data on the biological activities of this compound is scarce. However, based on the activities of structurally related compounds, it is plausible to predict its potential as an anti-inflammatory and antioxidant agent.

Anti-inflammatory Activity and Cyclooxygenase Inhibition

The 3-phenyl-2(5H)-furanone core is a key feature of Rofecoxib, a potent and selective COX-2 inhibitor.[2] The cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[4] Inhibition of COX, particularly the inducible isoform COX-2, is a major strategy for the treatment of inflammatory conditions. It is therefore highly probable that this compound also targets the COX pathway.

Caption: Potential mechanism of action via COX-2 inhibition.

Quantitative Data for Related Furanones

The following table summarizes the biological activity data for related 3-phenyl-2(5H)-furanone derivatives. This data can serve as a benchmark for the expected potency of this compound.

| Compound | Target | Assay | IC50/Activity | Reference |

| Rofecoxib | COX-2 | Human whole blood assay | 0.53 µM | [5] |

| 4,5-diaryl-3-hydroxy-2(5H)-furanone derivative | DPPH radical scavenging | In vitro assay | 10.3 µM | [5] |

| 4,5-diaryl-3-hydroxy-2(5H)-furanone derivative | Superoxide anion scavenging | In vitro assay | 187 µM | [5] |

| 4,5-diaryl-3-hydroxy-2(5H)-furanone derivative | Lipid peroxidation inhibition | In vitro assay | 129 µM | [5] |

| 4,5-diaryl-furan-3(2H)-one derivative | COX-1 | In vitro assay | 2.8 µM | [6] |

Antioxidant Activity

Many phenolic and enolic compounds exhibit antioxidant activity by scavenging free radicals. The 4-hydroxy-2(5H)-furanone moiety can tautomerize to a 1,3-dicarbonyl system, which may contribute to its radical scavenging properties. Related 4,5-diaryl-3-hydroxy-2(5H)-furanones have demonstrated potent antioxidant activity in various in vitro assays.[5]

Caption: General workflow of a radical scavenging assay.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of this compound, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.[7]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound (test compound)

-

Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Plate reader for fluorescence or absorbance measurement

Procedure:

-

Prepare solutions of the test compound and control inhibitors in DMSO at various concentrations.

-

In a 96-well plate, add the reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound or control inhibitor solution to the respective wells. Include a vehicle control (DMSO only).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

The product of the reaction (Prostaglandin E2) can be quantified using a specific ELISA kit or by a coupled colorimetric or fluorometric assay that measures the peroxidase activity of COX.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

DPPH Radical Scavenging Assay

This is a common and straightforward method to assess antioxidant activity.[8][9]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

This compound (test compound)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or control solution to the wells. Include a blank with methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[10][11]

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound (test compound)

-

Diclofenac sodium (positive control)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a solution of BSA or egg albumin (e.g., 1% w/v) in PBS.

-

Prepare various concentrations of the test compound and diclofenac sodium in PBS.

-

To test tubes, add the albumin solution and the test compound or control solution.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture in a water bath at 70°C for 5 minutes.

-

Cool the tubes to room temperature.

-

Measure the turbidity (absorbance) of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oxidative stress-related diseases. While direct experimental evidence for its biological activity is currently lacking, the well-documented pharmacology of related furanone derivatives provides a strong rationale for its investigation. The proposed synthetic route and the detailed experimental protocols in this guide offer a clear path for researchers to synthesize and evaluate the biological profile of this compound. Future studies should focus on the specific synthesis and characterization of this compound, followed by a comprehensive evaluation of its in vitro and in vivo efficacy and mechanism of action. Elucidating the structure-activity relationships within this class of furanones will be crucial for the design of more potent and selective drug candidates.

References

- 1. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity | MDPI [mdpi.com]

- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Determination of antioxidant activity by DPPH assay [bio-protocol.org]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. medwinpublishers.com [medwinpublishers.com]

- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

Methodological & Application

Application of 4-Hydroxy-3-phenyl-2(5H)-furanone as a COX-2 Inhibitor: Application Notes and Protocols

Introduction

The 2(5H)-furanone scaffold is a core structural component of a class of potent and selective cyclooxygenase-2 (COX-2) inhibitors. While the parent compound, 4-Hydroxy-3-phenyl-2(5H)-furanone, serves as a foundational structure, it is the diaryl-substituted derivatives that have been extensively studied and developed as nonsteroidal anti-inflammatory drugs (NSAIDs). The most prominent example is Rofecoxib (Vioxx), chemically known as 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone.[1][2][3] These compounds exhibit their anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 isozyme.[4]

COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain and inflammation.[5][6] In contrast, the COX-1 isoform is constitutively expressed in many tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and other homeostatic functions.[7] The selective inhibition of COX-2 over COX-1 is a critical therapeutic goal to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[7]

This document provides a summary of the quantitative data for this class of compounds and detailed protocols for evaluating the efficacy and selectivity of this compound and its derivatives as COX-2 inhibitors.

Data Presentation

The inhibitory potency of furanone-based compounds and other reference NSAIDs against COX-1 and COX-2 is typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a compound's preference for inhibiting COX-2. A higher SI value indicates greater selectivity.

Table 1: In Vitro Inhibitory Potency and Selectivity of Rofecoxib and Celecoxib

| Compound | Assay Type | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| Rofecoxib | Human Whole Blood | 18.8 µM | 0.53 µM | 35.5 | [1][8] |

| CHO Cells | >15 µM | 18 nM | >833 | [9] | |

| Human Osteosarcoma Cells | >50 µM | 26 nM | >1923 | [9][10] | |

| Purified Human Enzyme | 26 µM | 0.34 µM | 76.5 | [1][9] | |

| Celecoxib | Human Whole Blood | - | - | 7.6 | [11] |

| Human Dermal Fibroblasts / Lymphoma Cells | 2800 nM | 91 nM | 30.8 | [12] | |

| Insect Cells (Sf9) | - | 40 nM | - | [13] |

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway

Inflammatory stimuli, such as cytokines and lipopolysaccharides (LPS), induce the expression of the COX-2 enzyme. COX-2 then converts arachidonic acid, released from the cell membrane by phospholipase A2, into prostaglandin H2 (PGH2).[14] PGH2 is subsequently converted by various synthases into biologically active prostaglandins, such as prostaglandin E2 (PGE2), which mediate inflammatory responses including pain, fever, and swelling.[5][15] Selective COX-2 inhibitors, like the this compound derivatives, block the active site of the COX-2 enzyme, preventing the synthesis of PGH2 and subsequent pro-inflammatory prostaglandins.[16]

Caption: COX-2 pathway showing inhibition by this compound derivatives.

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening assay kits and is designed to measure the peroxidase activity of purified COX-1 and COX-2 enzymes.[17][18] The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (Substrate)

-

TMPD (Colorimetric Substrate)

-

Test compound (this compound) and reference inhibitor (e.g., Rofecoxib, Celecoxib) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, heme, and substrates to their working concentrations in cold Assay Buffer.

-

Plate Setup: Add reagents to a 96-well plate in the following order for each enzyme (COX-1 and COX-2) to be tested:

-

Background Wells: 160 µL Assay Buffer, 10 µL Heme.

-

100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme.

-

Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, 10 µL of test compound (at various concentrations).

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid followed immediately by 10 µL of TMPD to all wells.

-

Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well.

-

Subtract the background rate from all other rates.

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_initial_activity - V_inhibitor) / V_initial_activity] * 100

-

Plot the % Inhibition versus the log of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model.

-

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Protocol 2: Cell-Based COX-2 Activity Assay (PGE2 Measurement)

This protocol measures the ability of a test compound to inhibit COX-2 activity in a cellular environment by quantifying the production of Prostaglandin E2 (PGE2). Macrophage cell lines (e.g., RAW 264.7) or human whole blood are commonly used.[1][19]

Materials:

-

RAW 264.7 murine macrophage cells or fresh human whole blood

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Test compound and reference inhibitor

-

PGE2 ELISA Kit

-

Cell lysis buffer (for cell-based assay)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and replace it with fresh serum-free medium containing various concentrations of the test compound. Incubate for 1 hour.

-

COX-2 Induction: Add LPS to a final concentration of 1 µg/mL to all wells (except for the negative control) to induce COX-2 expression.

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for PGE2 analysis.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

-

Data Analysis:

-

Generate a standard curve for the PGE2 ELISA.

-

Calculate the PGE2 concentration for each sample.

-

Determine the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control.

-

Plot the % Inhibition versus the log of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the cell-based PGE2 production inhibition assay.

Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of NSAIDs.[20][21] Inflammation is induced by injecting carrageenan into the paw of a rat, and the reduction in swelling (edema) following drug treatment is measured.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-200g)

-

Carrageenan (1% w/v solution in sterile saline)

-

Test compound and reference drug (e.g., Rofecoxib, Indomethacin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plebismometer or digital calipers to measure paw volume/thickness

Procedure:

-

Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.

-

Grouping: Randomly divide the rats into groups (n=6-8 per group):

-

Group 1: Vehicle Control

-

Group 2: Carrageenan Control (receives vehicle)

-

Group 3: Reference Drug (e.g., Rofecoxib 10 mg/kg, p.o.)

-

Group 4-X: Test Compound at various doses (p.o.).

-

-

Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Induction of Edema: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume (0 hr) from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

-

The dose that causes 50% inhibition (ID50) can be determined by plotting % inhibition against the dose of the compound.

-

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

References

- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of rofecoxib, [MK 966, VIOXX®,... [experts.mcmaster.ca]

- 3. researchgate.net [researchgate.net]

- 4. Rofecoxib (MK 966) | NSAID | selective COX-2 inhibitor | CAS 162011-90-7 | Buy MK-0966; MK0966; MK-966; MK966; Vioxx; Ceoxx; Ceeoxx from Supplier InvivoChem [invivochem.com]

- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. ijbs.com [ijbs.com]

- 15. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 18. caymanchem.com [caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Experimental Protocol and Carrageenan induced paw oedema [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Hydroxy-3-phenyl-2(5H)-furanone in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-phenyl-2(5H)-furanone is a synthetic compound belonging to the furanone class of heterocyclic molecules. Furanone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed application notes and experimental protocols for the use of this compound and its closely related analogs in cancer cell line studies. The information is compiled from various studies on the anticancer effects of furanone derivatives, offering insights into their potential mechanisms of action and methodologies for their investigation. While specific data for this compound is limited, the provided protocols are based on established techniques for evaluating the anticancer properties of small molecules.

Biological Activity and Mechanism of Action

Furanone derivatives have been shown to exert their anticancer effects through various mechanisms. While the precise signaling pathways affected by this compound are not extensively documented, studies on structurally similar compounds suggest several potential targets and mechanisms:

-

Cyclooxygenase (COX) Inhibition: Several 4,5-diaryl-3(2H)-furanones act as COX inhibitors.[1][2][3] The COX-2 enzyme is often overexpressed in various cancers and plays a role in tumor growth and progression.[3] Inhibition of COX-2 is a potential mechanism for the anticancer activity of furanone derivatives.

-

Induction of Cell Cycle Arrest: Certain furanone derivatives have been observed to induce cell cycle arrest, particularly at the S-phase or G2/M phase, thereby inhibiting cancer cell proliferation.[4][5][6]

-

Inhibition of Heat Shock Protein 90 (Hsp90): Some novel furanone-based hybrids have been identified as Hsp90 inhibitors. Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Its inhibition can lead to the degradation of these client proteins, resulting in antiproliferative and pro-apoptotic effects.[7]

-

Inhibition of Eag1 Potassium Channels: Theoretical studies suggest that furanone derivatives may act as inhibitors of the Ether-à-go-go-1 (Eag1) potassium channel, which is implicated in cancer cell growth.[8]

-

Interaction with DNA: Some bis-2(5H)-furanone derivatives have been shown to interact with DNA, suggesting that DNA may be a potential target for their anticancer activity.[6]

Quantitative Data Summary

The following tables summarize the cytotoxic activities of various furanone derivatives against different cancer cell lines, as reported in the literature. It is important to note that these are for related compounds and not specifically for this compound.

Table 1: Cytotoxicity of 4,5-Diaryl-3(2H)-Furanone Derivatives [1][2]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| F-derivative of -SOMe substituted furan-3(2H)-one | MCF-7 (Breast Cancer) | 10 |